molecular formula C14H18N6O3 B14972478 N2-(3-methoxypropyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

N2-(3-methoxypropyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Cat. No.: B14972478
M. Wt: 318.33 g/mol
InChI Key: FCJXLBLJVCKLFI-UHFFFAOYSA-N
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Description

N2-(3-methoxypropyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group, a phenyl group, and a 3-methoxypropyl group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methoxypropyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Substitution Reactions: The phenyl and 3-methoxypropyl groups can be introduced through nucleophilic substitution reactions using suitable reagents like phenylamine and 3-methoxypropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(3-methoxypropyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N2-(3-methoxypropyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(3-methoxypropyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The phenyl and 3-methoxypropyl groups may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3-methoxypropyl)-2,3-pyridinediamine
  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide

Uniqueness

N2-(3-methoxypropyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is unique due to the combination of its nitro, phenyl, and 3-methoxypropyl groups on the pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H18N6O3

Molecular Weight

318.33 g/mol

IUPAC Name

2-N-(3-methoxypropyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H18N6O3/c1-23-9-5-8-16-14-18-12(15)11(20(21)22)13(19-14)17-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H4,15,16,17,18,19)

InChI Key

FCJXLBLJVCKLFI-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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